molecular formula C9H5ClN2O2 B1590108 3-Chloroquinoxaline-2-carboxylic acid CAS No. 20254-76-6

3-Chloroquinoxaline-2-carboxylic acid

Cat. No. B1590108
CAS RN: 20254-76-6
M. Wt: 208.6 g/mol
InChI Key: LLFXNFDLKGPZML-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carboxylic acid is a chemical compound with the empirical formula C9H5ClN2O2 and a molecular weight of 208.60 . It is used for research and development purposes .


Molecular Structure Analysis

The SMILES string of 3-Chloroquinoxaline-2-carboxylic acid is OC(=O)c1nc2ccccc2nc1Cl . The InChI code is 1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14) . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloroquinoxaline-2-carboxylic acid is a solid substance . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

Serotonin Receptor Antagonism

A study by Mahesh, Perumal, & Pandi (2004) focuses on the synthesis of 3-chloroquinoxaline-2-carboxamides. These compounds were designed and prepared for evaluating their serotonin(3) (5-HT3) receptor antagonistic activities. This research contributes to understanding the potential therapeutic applications of these compounds in conditions influenced by serotonin receptors.

Analytical Chemistry

Another application is found in the field of analytical chemistry. A method for the determination of 3-methylquinoxaline-2-carboxylic acid residues in pork was developed using high-performance liquid chromatography-tandem mass spectrometry. This study by Wei et al. (2019) contributes to food safety and quality control by enabling the detection of specific residues in food products.

Polarographic Analysis and Metal Detection

Research by Dutt & Sanyal (1972) examined the polarographic behavior of quinoxaline-2-carboxylic acid and its derivatives, including 3-chloroquinoxaline-2-carboxylic acid. They also explored its application in the amperometric determination of metals like copper, zinc, cobalt, and nickel. This study contributes to electroanalytical chemistry, particularly in the context of metal ion detection.

Antidepressant Discovery

In the field of pharmacology, Mahesh et al. (2011) conducted research on novel series of 3-ethoxyquinoxalin-2-carboxamides, designed using the pharmacophoric requirements of 5-HT3 receptor antagonists. This research is significant for the development of new antidepressant drugs.

Heterocyclic Compound Synthesis

The synthesis of novel quinoxalines, including 3-chloroquinoxaline-2-carboxylic acid derivatives, has been explored for their antimicrobial activities. Studies like those by Soliman & Amer (2012) contribute to the development of new antimicrobial agents.

Safety And Hazards

The safety data sheet for 3-Chloroquinoxaline-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-chloroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFXNFDLKGPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553824
Record name 3-Chloroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinoxaline-2-carboxylic acid

CAS RN

20254-76-6
Record name 3-Chloroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroquinoxaline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

From crude 16d, with a changed ratio of 1 g 16d: 0.8 mL POCl3: 1.6 mL DMF. The reaction mixture was heated, with moisture exclusion, at 75° C. for 16 h, then cooled, diluted with cold dichloromethane, and kept at −18° C. for 1 h. The brick red solid was filtered and washed exhaustively, with thorough stirring, with cold dichloromethane to give the dione (22% from 3-chloroquinoxaline-2-carboxylic acid), mp 133-139° C. 1H NMR (d6-DMSO): δ 3.27 (s, 3H, NCH3), 3.57 (s, 3H, NCH3), 7.66 (ddd, J=8.3, 6.6, 1.6 Hz, 1H), 7.81-7.92 (m, 2-H), 8.04 (d, J=7.8 Hz, 1H), 8.66 (s, 1H, ═HCNMe2). 13C NMR (d6-DMSO): δ 45.0 (CH3), 48.3 (CH3), 87.0 (C), 127.2 (CH), 128.3 (CH), 130.3 (CH), 133.3 (C), 133.7 (CH), 139.4 (C), 143.2 (C), 150.3 (C), 157.6 (C), 159.7 (C), 161.1 (CH).
Name
16d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16d
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Mahesh, RV Perumal, PV Pandi - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-…
Number of citations: 26 www.jstage.jst.go.jp
VV Kumar, K Ram, MG Reddy, B Sethuram, TN Rao - 1982 - nopr.niscpr.res.in
… ), quinoxaline-2-carboxylic acid (2Qx), 3-chloroquinoxaline-2-carboxylic acid (3CI2Qx) and 3-… -8-carboxylic acid (5NH28Q), 2Qx, 3-chloroquinoxaline-2-carboxylic acid (3CI2Qx) and 3-…
Number of citations: 0 nopr.niscpr.res.in
GA Eller, B Datterl, W Holzer - Journal of Heterocyclic …, 2007 - Wiley Online Library
… to the ring nitrogen (derived from 2-chloronicotinic acid, 4-chloronicotinic acid, 3-fluoropicolinic acid, 4-chloropyridazine-3-carboxylic acid, and 3-chloroquinoxaline-2-carboxylic acid) a …
Number of citations: 34 onlinelibrary.wiley.com
D Sinou, N Percina-Pichon, A Konovets… - Arkivoc, 2004 - pdfs.semanticscholar.org
… )nicotinic acid (1) and 3-(diphenylphosphino)quinoxaline-2-carboxylic acid (2) were prepared by treatment of 2-chloronicotinic acid and 3-chloroquinoxaline-2carboxylic acid with …
Number of citations: 7 pdfs.semanticscholar.org
JA Kowalski, SF Leonard, GE Lee - Journal of Combinatorial …, 2006 - ACS Publications
… A suspension of 3-chloroquinoxaline-2-carboxylic acid ethyl ester 1 (9.5 mmol) and amine 2{1−6} (10.5 mmol) in 10 mL of EtOH was heated in a capped test tube at 80 C for 24 h. LC/…
Number of citations: 16 pubs.acs.org
AG Asuero, MJ Navas, JL Jimenez-Trillo - Microchemical journal, 1985 - Elsevier
In the last 30 years quinoxaline derivatives have found use as analytical reagents. The purpose of this paper is to review the analytical literature concerning quinoxaline-type compounds…
Number of citations: 6 www.sciencedirect.com
J Jampilek - Current Medicinal Chemistry, 2014 - ingentaconnect.com
… 3-Chloroquinoxaline-2-carboxylic acid (15, inhibition zone 24 mm at 1 mg/mL) and 3-ethoxyquinoxaline-2-carboxylic acid (16, inhibition zone 35 mm at 1 mg/mL) showed higher …
Number of citations: 60 www.ingentaconnect.com
E Gazzillo, M Pierri, E Colarusso, MG Chini… - Bioorganic …, 2023 - Elsevier
… 21 and 22 were obtained considering the commercial availability of the 3-chloroquinoxaline-2-carboxylic acid (1d). Thus, through a feasible synthetic procedure as shown in Scheme 2, …
Number of citations: 3 www.sciencedirect.com
X Yi, Z Cao, Y Yuan, W Li, X Cui, Z Chen, X Hu… - Journal of Controlled …, 2021 - Elsevier
… Ethyl 3-hydroxyquinoxaline-2-carboxylate (1) was chlorinated in the presence of POCl3 to obtain ethyl 3-chloroquinoxaline-2-carboxylic acid ethyl ester (2). Then, 3-aminophenol was …
Number of citations: 11 www.sciencedirect.com
LW Deady, ML Rogers, L Zhuang, BC Baguley… - Bioorganic & medicinal …, 2005 - Elsevier
… The brick red solid was filtered and washed exhaustively, with thorough stirring, with cold dichloromethane to give the dione (22% from 3-chloroquinoxaline-2-carboxylic acid), mp 133–…
Number of citations: 44 www.sciencedirect.com

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